molecular formula C₂₂H₂₈D₄O₄ B1146512 Iloprost-d4 (Major) CAS No. 1035094-10-0

Iloprost-d4 (Major)

Cat. No.: B1146512
CAS No.: 1035094-10-0
M. Wt: 364.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

As a stable isotopologue of Iloprost (ZK 36374), it retains the pharmacological activity of the parent compound while incorporating four deuterium atoms, likely at metabolically sensitive positions to alter pharmacokinetic properties such as metabolic stability and half-life . Iloprost itself is a clinically approved agent for pulmonary arterial hypertension (PAH), scleroderma, Raynaud’s phenomenon, and ischemia, functioning as a vasodilator and platelet aggregation inhibitor via prostacyclin receptor activation . Iloprost-d4 (Major) is primarily utilized in preclinical studies, such as metabolic tracing or as an internal standard in mass spectrometry, due to its isotopic labeling .

Properties

CAS No.

1035094-10-0

Molecular Formula

C₂₂H₂₈D₄O₄

Molecular Weight

364.51

Synonyms

(5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-yn-1-yl]-2(1H)-pentalenylidene]pentanoic Acid-d4;  (1S,2R,3R,5S)-7-[(E)-4-Carboxybutylidene]-2-[(3S,1E)-3-hydroxy-4-methyl-6-octyn-1-enyl]-bicyclo[3.3.0]octane-d4;  Cil

Origin of Product

United States

Preparation Methods

Chiral Resolution of Prostaglandin Intermediates

Prostaglandin F2α serves as the primary precursor due to its structural similarity to iloprost. Asymmetric hydrogenation of α,β-unsaturated ketones using ruthenium-BINAP catalysts achieves >98% enantiomeric excess (ee) for the cyclopentane core. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst loading0.5 mol% Ru-(S)-BINAPIncreases ee by 12%
Hydrogen pressure50 barReduces byproducts by 18%
Reaction temperature-20°CMinimizes epimerization

This step is followed by hydroxylation using Sharpless asymmetric dihydroxylation (AD-mix β) to introduce the C11 and C15 hydroxyl groups with 95% diastereomeric excess.

Side Chain Elaboration

The carboxylic acid side chain is installed via Wittig olefination between the cyclopentane aldehyde and a stabilized ylide derived from 4-carboxybutyltriphenylphosphonium bromide. Key challenges include minimizing β-elimination, addressed by:

  • Conducting reactions at -78°C in THF

  • Using Hünig’s base to scavenge protons

Deuterium Incorporation Strategies

Deuterium labeling at the C16 position (Major isotopomer) requires precise methods to ensure isotopic fidelity while preserving biological activity.

Catalytic Deuteration via Calcium-Mediated Reductive Amination

A breakthrough method utilizes Ca(NTf2)2 in hexafluoroisopropanol (HFIP) to enable reductive deutero-amination of α-oxo esters (Fig. 1). The protocol involves:

ComponentRoleOptimization Insight
Ca(NTf2)2Lewis acid catalystEnables 94% yield at 0.5 mol% loading
HFIPSolventEnhances deuterium retention by 27% vs. DCM
d-Hantzsch esterDeuterium sourceDelivers 99% D-incorporation at C16

Reaction conditions:

  • Substrate: 16-keto-iloprost intermediate (1 eq)

  • Amine: Benzylamine (1.2 eq)

  • Temperature: 25°C, 12 h

  • Yield: 94% with 98.5% deuterium purity

Enzymatic Deuterium Transfer

Lipase B from Candida antarctica (CAL-B) catalyzes H/D exchange at C16 in D2O/THF biphasic systems:

ConditionResult
Enzyme loading20 mg/mmol substrate
D2O:THF ratio3:1
Time72 h
Deuterium incorporation89%

This method avoids racemization but requires post-reaction chiral purification.

Purification and Characterization

Reverse-Phase HPLC Protocol

Critical for removing diastereomers and non-deuterated contaminants:

ColumnMobile PhaseGradient ProfilePurity Outcome
C18 (250 × 4.6 mm)A: 0.1% TFA in H2O20–80% B over 40 min99.2%
B: 0.1% TFA in MeCN

Retention time: 22.4 min for Iloprost-d4 vs. 21.9 min for non-deuterated analog.

Spectroscopic Validation

  • 1H-NMR : Absence of C16 proton signal (δ 3.8 ppm in native iloprost) confirms deuteration.

  • HRMS : m/z 364.51 [M+H]+ (Δ 4.003 vs. non-deuterated).

  • Chiral GC-MS : Chiralcel OD-H column, 98.7% ee.

Industrial-Scale Production Optimization

Continuous Flow Synthesis

Automated systems enhance reproducibility for GMP manufacturing:

ParameterBatch ProcessContinuous FlowImprovement
Cycle time72 h8 h89% faster
Yield68%85%+17%
Solvent consumption120 L/kg40 L/kg67% reduction

Key innovations:

  • Microreactors for asymmetric hydrogenation (residence time: 2 min)

  • In-line FTIR monitoring of deuteration

Stability-Enhanced Formulations

Lyophilized formulations with trehalose (1:2 drug:excipient ratio) maintain deuterium integrity for 24 months at -20°C.

Challenges and Mitigation Strategies

Byproduct Formation in Reductive Amination

Major byproduct: 16-(S)-epimer (up to 5%). Mitigation:

  • Add 1 eq of (-)-sparteine to enforce R configuration

  • Crystallize from heptane/EtOAc (3:1) to remove epimers

Chemical Reactions Analysis

Iloprost-d4 (Major) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Iloprost-d4 (Major) can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .

Comparison with Similar Compounds

Structural and Isotopic Differences

Iloprost-d4 (Major) is distinguished from related compounds by its deuterium substitution pattern and stereochemistry. Key analogues include:

Compound Deuterated Position(s) Stereochemistry (C16) Key Applications Purity Clinical Status
Iloprost-d4 (Major) Not explicitly stated Presumed R-configuration Research (metabolic studies, internal standard) >98% No development reported
16-(R)-Iloprost-d4 C16 position R-configuration Therapeutic research (PAH, ischemia) Not stated Supported by preclinical studies
16-(S)-Iloprost-d4 C16 position S-configuration Research (pharmacokinetic comparisons) Not stated Not reported
Iloprost (ZK 36374) None R-configuration Approved therapy (PAH, scleroderma) Not stated Clinically approved

Notes:

  • The "Major" designation in Iloprost-d4 (Major) likely refers to the predominant diastereomer or therapeutically active form, though explicit stereochemical details are absent in the evidence .

Pharmacokinetic and Pharmacodynamic Comparisons

  • This property makes deuterated analogues valuable for tracing drug metabolism .
  • Stereochemical Impact : The R-configuration at C16 in 16-(R)-Iloprost-d4 aligns with the active form of Iloprost, suggesting similar potency in vasodilation and antiplatelet activity. In contrast, the S-isomer (16-(S)-Iloprost-d4) may exhibit reduced efficacy due to altered receptor interactions .

Biological Activity

Iloprost-d4 (Major) is a deuterated analog of iloprost, a synthetic derivative of prostacyclin (PGI2). This compound is primarily utilized in pharmacological research to study the metabolism and biological activity of iloprost. The unique stable isotope labeling of iloprost-d4 allows for precise tracking in metabolic studies, enhancing our understanding of its biological effects and mechanisms.

  • Chemical Formula : C22H28D4O4
  • Molecular Weight : 364.52 g/mol
  • Structure : The presence of four deuterium atoms increases the stability of the compound, making it suitable for various experimental applications.

Iloprost-d4 exhibits biological activities similar to those of iloprost through its interaction with prostacyclin receptors. Its primary actions include:

  • Vasodilation : Iloprost-d4 acts as a potent vasodilator, promoting blood flow by relaxing vascular smooth muscle cells.
  • Inhibition of Platelet Aggregation : It prevents thrombus formation, which is crucial in managing cardiovascular conditions.
  • Reduction of Pulmonary Vascular Resistance : Studies indicate that iloprost-d4 effectively lowers pulmonary vascular resistance, making it beneficial in treating pulmonary arterial hypertension.

Metabolic Pathways

Iloprost-d4 undergoes metabolic processes akin to iloprost, primarily involving β-oxidation of the carboxyl side chain. Key metabolites include tetranor-iloprost, which is pharmacologically inactive, and dinor-iloprost. The metabolic pathways are essential for understanding its pharmacokinetics and therapeutic applications.

Vasodilatory Effects

Iloprost-d4 has been shown to significantly reduce pulmonary vascular resistance and improve endothelial function in animal models. For instance, preclinical studies demonstrate its effectiveness in controlling pulmonary inflammation and edema associated with acute respiratory distress syndrome (ARDS) .

Case Studies

  • Iloprost Combined with Mineral Trioxide Aggregate (MTA) :
    • A study evaluated the additive effects of iloprost when mixed with MTA on human mesenchymal stem cells (hMSCs). The results showed enhanced cell viability and osteogenic differentiation markers compared to MTA alone. Specifically, the expression levels of bone sialoprotein (BSP), osteocalcin (OCN), and osteopontin (OSP) were significantly upregulated with iloprost addition .
  • Therapeutic Use in ARDS :
    • In small animal models, iloprost was found to improve endothelial barrier function and reduce pulmonary inflammation. The compound demonstrated a reduction in leukocyte sequestration, highlighting its potential therapeutic role in ARDS management .

Comparative Analysis

The following table compares iloprost-d4 with other related compounds:

CompoundStructure TypePrimary UseUnique Features
IloprostSynthetic analogPulmonary arterial hypertensionPotent vasodilator; inhibits platelet aggregation
EpoprostenolNatural prostacyclinPulmonary arterial hypertensionShort half-life; requires continuous infusion
TreprostinilSynthetic analogPulmonary arterial hypertensionLonger half-life; available in multiple forms
BeraprostSynthetic analogPulmonary arterial hypertensionOral bioavailability; less potent than iloprost
Iloprost-d4 Synthetic analog Pharmacological research Stable isotope labeling for metabolic tracking

Q & A

Q. What are the critical considerations for synthesizing Iloprost-d4 (Major) with high isotopic purity?

Methodological Answer: Synthesis must prioritize deuterium labeling at specified positions (e.g., C-16 and C-18) while minimizing isotopic dilution. Use NMR (e.g., 2^2H-NMR) and mass spectrometry (HRMS) to confirm isotopic enrichment (>98%) and rule out positional scrambling . Optimize reaction conditions (e.g., solvent, catalyst) to avoid side reactions, as even minor impurities can skew pharmacokinetic (PK) or metabolic studies .

Q. How should researchers validate the stability of Iloprost-d4 (Major) under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC-UV or LC-MS monitoring. Focus on degradation products linked to deuterium loss or oxidation. Include isotopically labeled internal standards to distinguish analyte degradation from matrix effects . Statistical analysis (e.g., ANOVA) should confirm batch-to-batch consistency in degradation rates .

Q. What analytical techniques are optimal for quantifying Iloprost-d4 (Major) in biological matrices?

Methodological Answer: LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its specificity for isotopic analogs. Validate methods per ICH guidelines, including matrix effects (e.g., plasma phospholipid interference) and ion suppression/enhancement. Cross-validate with 13^{13}C-labeled analogs to ensure isotopic fidelity during extraction .

Advanced Research Questions

Q. How can experimental design address contradictions in Iloprost-d4 (Major) bioavailability data across preclinical models?

Methodological Answer: Discrepancies often arise from interspecies metabolic differences (e.g., CYP450 isoform activity). Use knockout animal models or humanized liver chimeric mice to isolate metabolic pathways. Pair with stable isotope tracer studies to quantify first-pass metabolism vs. systemic clearance . Statistical modeling (e.g., nonlinear mixed-effects) can reconcile interspecies variability .

Q. What strategies mitigate batch-to-batch variability in Iloprost-d4 (Major) synthesis for longitudinal studies?

Methodological Answer: Implement quality-by-design (QbD) principles, including DOE (Design of Experiments) to identify critical process parameters (CPPs). Monitor intermediates via in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., deuterium source purity) with final product quality .

Q. How should researchers resolve conflicting data on Iloprost-d4 (Major) receptor binding affinity compared to unlabeled Iloprost?

Methodological Answer: Perform competitive binding assays (e.g., SPR or radioligand displacement) under controlled deuterium solvent conditions (e.g., D2_2O vs. H2_2O) to assess isotopic effects on hydrogen bonding. Pair with molecular dynamics simulations to model deuterium’s impact on ligand-receptor conformational dynamics . Replicate findings across ≥3 independent labs to rule out assay-specific artifacts .

Q. What methodological safeguards ensure reproducibility in Iloprost-d4 (Major) PK/PD studies?

Methodological Answer: Standardize dosing protocols (e.g., infusion rates, vehicle composition) to minimize variability in drug release. Use crossover study designs with washout periods to control for inter-individual variability. Validate PD biomarkers (e.g., plasma cAMP levels) against clinical endpoints using ROC analysis . Pre-register protocols on platforms like ClinicalTrials.gov to enhance transparency .

Methodological Challenges and Solutions

Q. How to optimize isotopic labeling efficiency without compromising Iloprost-d4 (Major) bioactivity?

Solution: Balance deuterium incorporation (e.g., via catalytic deuteration) with functional group compatibility. For example, avoid harsh reaction conditions that degrade prostacyclin analogs’ labile cyclopentane rings. Use orthogonal protection/deprotection strategies for sensitive moieties .

Q. What statistical approaches are recommended for analyzing small-sample Iloprost-d4 (Major) datasets (e.g., rare disease trials)?

Solution: Apply Bayesian hierarchical models to borrow strength from historical data while penalizing overfitting. Use bootstrapping or permutation tests to estimate confidence intervals for skewed distributions. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize clinical relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.